Scaffold Utility: 5-Chloro Substitution Enables Access to IDO1 Modulator Patent Space Unavailable to Non-Halogenated Analog
The 5-chloro substituent on the isobenzofuran ring is a critical structural feature that enables this compound to serve as a direct building block for IDO1 (indoleamine 2,3-dioxygenase) modulators claimed in patent WO2019206800A1. The patent specifically exemplifies derivatives synthesized from 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride [1]. The non-chlorinated analog (CAS 38309-60-3) cannot access this specific patent chemical space without additional synthetic steps to introduce halogen functionality.
| Evidence Dimension | Patent-protected chemical space accessibility |
|---|---|
| Target Compound Data | Directly claimed as intermediate for IDO1 modulators in WO2019206800A1 |
| Comparator Or Baseline | 3H-spiro[isobenzofuran-1,4'-piperidine] (CAS 38309-60-3): Not claimed; requires halogenation |
| Quantified Difference | Qualitative: Exclusive access to specific patent claims |
| Conditions | Patent literature analysis; WO2019206800A1 |
Why This Matters
Procurement of the 5-chloro scaffold provides direct entry into a protected chemical space for IDO1-targeted drug discovery, whereas the non-halogenated analog requires additional synthetic manipulation, increasing cost and timeline.
- [1] WO2019206800A1. Spirocyclic compounds as modulators of indoleamine 2,3-dioxygenase. 2019. View Source
